Zimelidine

Description

Zimelidine has been banned worldwide due to serious, sometimes fatal, cases of central and/or peripheral neuropathy known as Guillain-Barré syndrome and due to a peculiar hypersensitivity reaction involving many organs including skin exanthema, flu-like symptoms, arthralgias, and sometimes eosinophilia. Additionally, this compound was charged to cause an increase in suicidal ideation and/or attempts among depressive patients.

ZIMELDINE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for major depressive disorder.

One of the SELECTIVE SEROTONIN REUPTAKE INHIBITORS formerly used for depression but was withdrawn worldwide in September 1983 because of the risk of GUILLAIN-BARRE SYNDROME associated with its use. (From Martindale, The Extra Pharmacopoeia, 29th ed, p385)

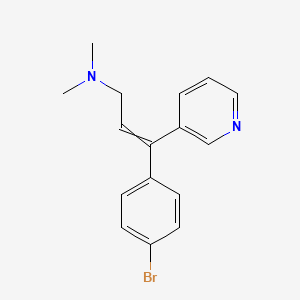

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/b16-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPPVKRFBIWMSX-SXGWCWSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048462 | |

| Record name | Zimeldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56775-88-3 | |

| Record name | Zimelidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56775-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zimeldine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056775883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zimelidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zimeldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIMELDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J928617DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZIMELDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Zimelidine's Mechanism of Action on Serotonin Transporters: A Technical Guide

Abstract: Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed for the treatment of depression. Developed in the late 1970s, it represented a significant departure from the broader-acting tricyclic antidepressants.[1] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin. This guide provides an in-depth examination of this compound's interaction with SERT, including its selectivity, the role of its active metabolite, and the key experimental protocols used to characterize its function.

Core Mechanism of Action on the Serotonin Transporter (SERT)

Selective Inhibition of Serotonin Reuptake

This compound's antidepressant effect is directly linked to its ability to block the reuptake of serotonin from the synaptic cleft.[2] The serotonin transporter, a sodium-dependent membrane protein, is responsible for clearing serotonin from the synapse, thereby terminating its signal.[3] this compound binds to this transporter, inhibiting its function and leading to prolonged availability of serotonin to act on postsynaptic receptors.[2]

Unlike older tricyclic antidepressants, this compound and its primary active metabolite, northis compound, demonstrate high selectivity for the serotonin transporter over transporters for other monoamines like norepinephrine (NE) and dopamine (DA).[4] Studies using patient plasma and in vitro models have consistently shown marked inhibition of serotonin uptake with comparatively little effect on norepinephrine uptake.[5] Furthermore, this compound is reported to be devoid of significant dopamine uptake inhibition.[4] This selectivity is believed to account for its different side-effect profile compared to less selective antidepressants.

Role of the Active Metabolite: Northis compound

Upon administration, this compound is metabolized in the body to its demethylated form, northis compound. This metabolite is not only active but is considered responsible for a significant portion of the drug's overall pharmacological activity.[2] Northis compound is also a potent and selective inhibitor of serotonin uptake, contributing substantially to the therapeutic effect.[2][4] The plasma concentration of northis compound has been shown to correlate significantly with the observed inhibition of serotonin uptake.[5]

Quantitative Analysis of Transporter Inhibition

While this compound was a pioneering SSRI, it was withdrawn from the market due to rare but severe side effects, including Guillain-Barré syndrome.[1] Consequently, it is often omitted from modern comparative studies that provide precise binding affinity (Ki) and functional potency (IC50) values alongside currently marketed drugs. The available literature from its period of use qualitatively describes its potency and selectivity.

| Compound | Target Transporter | Potency / Affinity | Selectivity Profile |

| This compound | SERT (Serotonin) | Potent Inhibitor | Highly selective for SERT.[4] |

| NET (Norepinephrine) | Much less effect than on SERT.[4] | Markedly lower potency compared to SERT.[5] | |

| DAT (Dopamine) | Devoid of significant effects.[4] | No meaningful inhibition.[4] | |

| Northis compound | SERT (Serotonin) | Potent Inhibitor | Highly selective for SERT.[2][4] |

| NET (Norepinephrine) | Much less effect than on SERT.[4] | Markedly lower potency compared to SERT. | |

| DAT (Dopamine) | No data available in snippets. | Assumed to be similar to parent compound. |

Visualizing the Mechanism and Methodologies

Signaling Pathway: Serotonin Reuptake and Inhibition

References

Zimelidine: A Technical History of the First Selective Serotonin Reuptake Inhibitor (SSRI)

Abstract: This document provides a comprehensive technical overview of the historical development of zimelidine, the first clinically marketed Selective Serotonin Reuptake Inhibitor (SSRI). We trace its origins from rational drug design principles, building upon the known serotonergic activity of antihistamines, to its preclinical validation, clinical efficacy, and eventual withdrawal from the market. This guide details the pharmacological profile of this compound, including its mechanism of action, pharmacokinetic properties, and clinical trial performance. Key experimental methodologies that were pivotal in its development are described, and quantitative data are presented for comparative analysis. This compound's brief market presence and subsequent withdrawal due to rare but severe adverse effects serve as a critical case study in pharmacovigilance and the evolution of antidepressant therapy, paving the way for the development of subsequent SSRIs like fluoxetine.

Introduction: The Pre-SSRI Landscape

Prior to the 1980s, the pharmacological treatment of depression was dominated by two main classes of drugs: Monoamine Oxidase Inhibitors (MAOIs) and Tricyclic Antidepressants (TCAs).[1] While effective for many patients, their use was hampered by significant drawbacks. TCAs, discovered in the 1950s, acted non-selectively on various neurotransmitter systems, inhibiting the reuptake of both serotonin and norepinephrine.[1] This lack of specificity resulted in a broad side-effect profile, including anticholinergic effects (dry mouth, constipation), antihistaminic effects (sedation), and cardiotoxicity.[2][3] MAOIs required strict dietary restrictions to avoid hypertensive crises. This clinical landscape created a clear need for antidepressants with a more targeted mechanism of action, aiming for comparable efficacy with improved safety and tolerability.

Discovery and Rational Design

The development of this compound was a landmark achievement in rational drug design, spearheaded by Nobel laureate Arvid Carlsson and his team at the Swedish company Astra AB in the late 1970s.[4][5][6] The process was not serendipitous but rather a targeted effort to create a selective inhibitor of serotonin (5-HT) reuptake.

2.1 The Serotonin Hypothesis and Antihistamine Precursors The discovery was rooted in earlier findings that some first-generation antihistamines, such as brompheniramine and diphenhydramine, exhibited weak serotonin reuptake inhibition alongside their primary antihistaminic and anticholinergic activities.[4][7][8][9] Carlsson's team hypothesized that the chemical scaffold of these molecules could be modified to isolate and enhance the serotonin-blocking activity while eliminating the undesired actions on other receptors. This compound was thus developed as a derivative of brompheniramine, structurally engineered to be a potent and selective serotonin reuptake inhibitor.[1][4]

dot

Preclinical Pharmacology

Preclinical studies were essential to confirm that this compound possessed the desired pharmacological profile of a selective serotonin reuptake inhibitor.

3.1 Mechanism of Action this compound and its primary active metabolite, northis compound, potently and preferentially block the serotonin transporter (SERT) protein on the presynaptic neuronal membrane.[3][10][11] This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration and prolonged availability of the neurotransmitter to act on postsynaptic receptors.[10][12] Unlike TCAs, this compound was found to have a negligible affinity for muscarinic acetylcholine, histamine (H1), and adrenergic (α1, α2, β) receptors, which accounted for its improved side-effect profile.[10][11][13]

dot

3.2 Pharmacokinetics and Metabolism this compound is metabolized in the liver via demethylation to its active metabolite, northis compound, which also contributes significantly to the drug's therapeutic effect.[3] The pharmacokinetic parameters for both compounds are summarized below.

| Parameter | This compound | Northis compound (Metabolite) | Reference |

| Biological Half-Life | 8.4 ± 2.0 hours | 19.4 ± 3.6 hours | [10][13][14] |

| Metabolism | Dealkylation | - | [15] |

Clinical Development and Efficacy

Clinical trials demonstrated that this compound was an effective antidepressant with a more favorable side-effect profile compared to existing treatments.

4.1 Clinical Trial Design and Results Double-blind, placebo-controlled trials were conducted to establish this compound's efficacy.[2][16][17] In comparative studies against the tricyclic antidepressant amitriptyline, this compound showed comparable antidepressant efficacy.[2][16] However, it produced significantly fewer anticholinergic side effects.[2] One study in hospitalized patients with major depressive disorder found a significant clinical improvement in a high percentage of patients treated with this compound compared to placebo.[17]

| Trial Comparison | Key Efficacy Finding | Side Effect Profile | Reference |

| This compound vs. Placebo | 82% of this compound patients showed clinical improvement vs. 25% for placebo. | Few severe side effects; minimal cardiovascular effects. | [17] |

| This compound vs. Amitriptyline | Demonstrated the same antidepressant efficacy as amitriptyline. | Significantly fewer anticholinergic side effects than amitriptyline. | [2][16] |

| This compound in Mixed Anxiety/Depression | As effective as amitriptyline in severely depressed patients; superior to placebo. | No evidence of this compound-induced peripheral neuropathy in this study. | [18] |

dot

Market Introduction and Withdrawal

This compound was first marketed in Europe in 1982 under the brand names Zelmid and Normud.[4][6][12] It was initially well-received due to its efficacy and improved tolerability. However, within approximately 18 months of its introduction, post-marketing surveillance began to identify rare but serious cases of an adverse neurological reaction.[4][6]

This reaction was identified as Guillain-Barré syndrome, an acute autoimmune polyneuropathy causing muscle weakness, paralysis, and in severe cases, death.[4][13][19] The risk of developing the syndrome was estimated to be significantly increased in patients taking this compound.[13] Faced with this evidence, its manufacturer, Astra AB, voluntarily withdrew the drug from the market worldwide in 1983.[1][4][7] The drug had been approved by the FDA in 1982 but was withdrawn by the manufacturer before being released in the United States.[20]

Legacy and Conclusion

Despite its short and troubled time on the market, this compound's development is a pivotal chapter in psychopharmacology. It was the first compound rationally designed and marketed as a selective serotonin reuptake inhibitor, validating the therapeutic potential of this mechanism.[1][4][21] The clinical success of this compound, before its withdrawal, spurred the development of other SSRIs, including fluvoxamine and fluoxetine, which were derived from similar principles of modifying antihistamine structures.[4][9][12] The story of this compound also underscores the critical importance of post-marketing pharmacovigilance in identifying rare but severe adverse drug reactions that may not be detected in pre-market clinical trials. It served as a cautionary tale that influenced regulatory caution in the subsequent approval of new antidepressants.[6]

Appendix A: Key Experimental Protocols

1. Serotonin (5-HT) Reuptake Inhibition Assay (In Vitro)

-

Objective: To determine the potency and selectivity of this compound and its metabolites in inhibiting the reuptake of serotonin compared to other monoamines like norepinephrine (NE).

-

Methodology: Based on descriptions of similar experiments, a typical protocol would involve:

-

Tissue Preparation: Preparation of synaptosomes from specific rat brain regions (e.g., cortex, hypothalamus).[11]

-

Incubation: Synaptosomes are incubated in a buffer solution containing radiolabeled serotonin (e.g., ³H-5-HT) and various concentrations of the test compound (this compound or northis compound).

-

Uptake Measurement: After a set incubation period, the uptake of the radiolabeled neurotransmitter into the synaptosomes is stopped (e.g., by rapid filtration and washing).

-

Quantification: The amount of radioactivity within the synaptosomes is measured using liquid scintillation counting.

-

Analysis: The concentration of the drug that inhibits 50% of the serotonin uptake (IC50 value) is calculated. The experiment is repeated with radiolabeled norepinephrine (³H-NE) to determine selectivity.[11]

-

2. Pharmacokinetic Analysis in Humans

-

Objective: To determine the half-life and metabolic profile of this compound in human subjects.

-

Methodology: As described by Caille et al. (1983), the protocol involved:

-

Drug Administration: Administration of a single oral dose of this compound to healthy human volunteers.[15][22]

-

Sample Collection: Collection of serial blood plasma samples at various time points post-administration.

-

Compound Extraction: Extraction of this compound and its metabolite, northis compound, from the plasma samples.

-

Quantification: Analysis of drug and metabolite concentrations using a specific and sensitive gas-liquid chromatography (GLC) method with an internal standard (e.g., loxapine).[22]

-

Data Analysis: Plotting plasma concentration versus time to calculate key pharmacokinetic parameters, including absorption rate, peak concentration (Cmax), and elimination half-life (t½).[10]

-

References

- 1. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. This compound: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Arvid Carlsson - Wikipedia [en.wikipedia.org]

- 6. The Rise and Sudden Fall of this compound: The First SSRI | 2020-11-16 | CARLAT PUBLISHING [thecarlatreport.com]

- 7. nobelprize.org [nobelprize.org]

- 8. The Rise and Sudden Fall of this compound: The First SSRI Antidepressant – Psych Education [psycheducation.org]

- 9. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. The pharmacology of this compound: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mental-health-matters.org [mental-health-matters.org]

- 13. This compound | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound [bionity.com]

- 15. Pharmacokinetics of this compound. Systemic availability of this compound and northis compound in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Controlled trial of this compound, a 5-HT reuptake inhibitor, for treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound: a placebo-controlled trial in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A double-blind comparative trial of this compound, amitriptyline, and placebo in patients with mixed anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Did Serendipity Contribute to the Discovery of New Antidepressant Drugs? Historical Analysis Using Operational Criteria [imrpress.com]

- 20. Prescription Drug Costs - FDA-Approved Prescription Drugs Later Pulled from the Market by the FDA | Britannica [britannica.com]

- 21. cambridge.org [cambridge.org]

- 22. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to Zimelidine and its Primary Metabolite, Norzimelidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zimelidine was a pioneering antidepressant, representing one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed. Developed in the late 1970s, it marked a significant departure from the broader-acting tricyclic antidepressants (TCAs) by offering a more targeted mechanism of action. Its primary pharmacological activity is derived from the potent inhibition of the serotonin transporter (SERT), a characteristic shared by its active N-demethylated metabolite, northis compound. This targeted action results in enhanced serotonergic neurotransmission. While demonstrating comparable antidepressant efficacy to TCAs, this compound offered a more favorable side-effect profile, notably with minimal anticholinergic and sedative effects. However, its clinical use was short-lived due to rare but severe adverse effects, including Guillain-Barré syndrome, leading to its worldwide withdrawal. This guide provides a detailed technical overview of the pharmacological, metabolic, and experimental profile of this compound and northis compound for a scientific audience.

Pharmacological Profile

The primary mechanism of action for both this compound and its active metabolite, northis compound, is the selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake from the synaptic cleft.[1][2] This is achieved by binding to the sodium-dependent serotonin transporter (SERT), blocking the reabsorption of serotonin into the presynaptic neuron and thereby increasing its extracellular concentration and duration of action.[3]

Selectivity and Receptor Binding Affinity

This compound and northis compound exhibit high selectivity for the serotonin transporter over transporters for other monoamines like norepinephrine (NET) and dopamine (DAT).[3] Unlike tricyclic antidepressants, they have negligible affinity for a range of other receptors, which accounts for their improved side-effect profile.[2][3] Specifically, they show a lack of significant binding to muscarinic acetylcholine, histamine (H1 and H2), and adrenergic (α1, α2, β) receptors.[3] While this compound itself is largely inactive at the norepinephrine transporter, its metabolite northis compound has been shown to be a weak inhibitor of norepinephrine uptake in vivo.[4]

Table 1: Monoamine Transporter Inhibition

| Compound | Target | Action | Potency/Affinity (IC₅₀/Kᵢ) | Selectivity |

| This compound | Serotonin Transporter (SERT) | Inhibitor | Potent (Specific values not consistently reported in abstracts) | High for SERT over NET and DAT[3] |

| Norepinephrine Transporter (NET) | Inhibitor | Very weak to negligible effect[3] | ||

| Dopamine Transporter (DAT) | Inhibitor | No significant effect[3] | ||

| Northis compound | Serotonin Transporter (SERT) | Inhibitor | Potent (Considered the major active moiety)[2] | High for SERT over NET and DAT[3] |

| Norepinephrine Transporter (NET) | Inhibitor | Weak inhibitor[4] | ||

| Dopamine Transporter (DAT) | Inhibitor | No significant effect |

Table 2: Off-Target Receptor Binding Profile

| Compound | Receptor Target | Binding Affinity |

| This compound | Muscarinic Acetylcholine Receptors | Negligible[3] |

| Histamine H₁ Receptors | Negligible[3] | |

| Histamine H₂ Receptors | Negligible[3] | |

| α₁-Adrenergic Receptors | Negligible[3] | |

| α₂-Adrenergic Receptors | Negligible[3] | |

| β-Adrenergic Receptors | Negligible[3] | |

| Northis compound | Muscarinic Acetylcholine Receptors | Negligible |

| Histamine H₁ Receptors | Negligible |

Pharmacokinetics and Metabolism

This compound is well-absorbed after oral administration and undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of approximately 50%.[5] The primary metabolic pathway is N-demethylation to form the active metabolite, northis compound.[2] After continued administration, plasma concentrations of northis compound can be two to four times higher than those of the parent compound.[6]

dot

Table 3: Pharmacokinetic Parameters

| Parameter | This compound | Northis compound | Reference |

| Half-life (t½) | 8.4 ± 2.0 hours | 19.4 ± 3.6 hours | [6] |

| 4.7 ± 1.3 hours (oral) | 22.8 hours | [5] | |

| 5.1 ± 0.7 hours (IV) | [5] | ||

| Bioavailability | ~50% | - | [5] |

| Time to Steady State | 3-5 days (predicted) | 3-5 days (predicted) | [5] |

| Protein Binding (Free Fraction) | 8.4 ± 1.8% (CSF/plasma ratio) | 18.3 ± 2.8% (CSF/plasma ratio) | |

| 8.6 ± 2.2% (Equilibrium Dialysis) | 28.1 ± 3.4% (Equilibrium Dialysis) |

Experimental Protocols

In Vitro Monoamine Uptake Inhibition Assay (Synaptosome Model)

This protocol outlines a representative method for determining the inhibitory activity of this compound and northis compound on serotonin and norepinephrine uptake in isolated nerve terminals (synaptosomes), based on methodologies described in the literature.[1][7]

Objective: To quantify the IC₅₀ values of test compounds for the inhibition of radiolabeled serotonin ([³H]5-HT) and norepinephrine ([³H]NE) uptake into rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., hypothalamus or whole brain)

-

Sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Krebs-phosphate buffer (KPB) or similar physiological buffer

-

Radiolabeled neurotransmitters: [³H]5-HT and [³H]NE

-

Test compounds: this compound, Northis compound

-

Reference compounds (e.g., Desipramine for NET, a known SSRI for SERT)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass-fiber filters (e.g., Whatman GF/B)

-

Vacuum filtration manifold

Procedure:

-

Synaptosome Preparation:

-

Euthanize rats and rapidly dissect the desired brain region on ice.

-

Homogenize the tissue in ice-cold sucrose buffer using a Teflon-glass homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 min at 4°C) to pellet the crude synaptosomal fraction.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer to a specific protein concentration (determined by a protein assay like BCA or Lowry).

-

-

Uptake Assay:

-

Pre-warm aliquots of the synaptosomal suspension at 37°C.

-

In test tubes, add assay buffer, varying concentrations of the test compound (this compound or northis compound), and a fixed, low concentration of the radiolabeled neurotransmitter ([³H]5-HT or [³H]NE).

-

Initiate the uptake reaction by adding the pre-warmed synaptosomes to the tubes.

-

Incubate for a short period (e.g., 3-5 minutes) at 37°C.

-

Terminate the uptake by rapid vacuum filtration through glass-fiber filters, followed by several washes with ice-cold buffer to remove unbound radioligand.

-

Define non-specific uptake in parallel tubes containing a high concentration of a potent uptake blocker (e.g., fluoxetine for SERT, desipramine for NET).

-

-

Quantification and Analysis:

-

Place the filters into scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate specific uptake by subtracting non-specific CPM from total CPM.

-

Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific uptake) using non-linear regression analysis.

-

dot

Receptor Binding Assay

This protocol describes a general method for determining the binding affinity (Kᵢ) of this compound at various off-target receptors (e.g., muscarinic, histaminic) using a competitive radioligand binding assay.[8]

Objective: To determine the affinity of this compound for specific G-protein coupled receptors by measuring its ability to compete with a known high-affinity radioligand.

Materials:

-

Cell membranes from tissue or cultured cells expressing the receptor of interest.

-

Assay buffer specific to the receptor being studied.

-

Radioligand specific for the target receptor (e.g., [³H]QNB for muscarinic receptors).

-

Test compound: this compound.

-

Unlabeled competing ligand for defining non-specific binding (e.g., atropine for muscarinic receptors).

-

96-well plates, filtration manifold, glass-fiber filters.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor according to standard protocols, typically involving homogenization and differential centrifugation.

-

Binding Reaction:

-

In a 96-well plate, combine cell membranes, a fixed concentration of the specific radioligand (typically at or below its Kₑ value), and a range of concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a saturating concentration of an unlabeled competing ligand.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass-fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Dry the filters and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the IC₅₀ value for this compound from the competition curve.

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Clinical Context and Withdrawal

Clinical trials demonstrated that this compound had antidepressant efficacy comparable to TCAs like amitriptyline but with significantly fewer anticholinergic side effects, such as dry mouth and sedation.[2] However, reports began to emerge of a rare but serious adverse reaction: Guillain-Barré syndrome, a severe peripheral neuropathy.[9] The association between this compound and this syndrome, likely due to an immunologically mediated response, led to its withdrawal from the global market in the early 1980s, shortly after its introduction.[9]

dot

Conclusion

This compound and its metabolite northis compound were seminal compounds in the development of modern antidepressants. Their high selectivity for the serotonin transporter over other neuronal targets validated the therapeutic strategy of targeting a single neurotransmitter system to treat depression with an improved safety margin compared to older, less selective agents. The detailed study of their pharmacology provided a crucial foundation for the subsequent development of the entire SSRI class of drugs. Despite its clinical discontinuation, the scientific legacy of this compound remains significant, offering valuable lessons in drug design, selectivity, and the critical importance of post-marketing surveillance for identifying rare but severe adverse drug reactions.

References

- 1. Effects of this compound and desipramine on serotonin and noradrenaline uptake mechanisms in relation to plasma concentrations and to therapeutic effects during treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology of this compound: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound and desipramine on serotonin and noradrenaline uptake mechanisms in relation to plasma concentrat… [ouci.dntb.gov.ua]

- 5. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Pharmacokinetic study of this compound using a new GLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A double-blind study of this compound, a serotonin uptake inhibitor, and desipramine, a noradrenaline uptake inhibitor, in endogenous depression. II. Biochemical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of receptor affinities of ophthalmic and systemic agents in dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a New Era in Antidepressant Therapy: A Technical Deep Dive into Arvid Carlsson's Discovery of Zimelidine

Abstract: This whitepaper provides a comprehensive technical overview of the seminal discovery of Zimelidine by Nobel laureate Arvid Carlsson and his team at Astra AB. This compound holds a significant place in psychopharmacology as the first clinically marketed Selective Serotonin Reuptake Inhibitor (SSRI), a class of drugs that revolutionized the treatment of major depressive disorder. This document delves into the pharmacological data, experimental methodologies, and the logical framework that underpinned this groundbreaking discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed retrospective analysis of the scientific journey that led to a paradigm shift in depression therapeutics.

Introduction: The Pre-SSRI Landscape and the Monoamine Hypothesis

Prior to the advent of this compound, the pharmacological treatment of depression was dominated by tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). While effective for many, these first-generation antidepressants were beset by a broad spectrum of side effects due to their non-selective interaction with various neurotransmitter systems.[1][2] The prevailing theory of depression at the time was the monoamine hypothesis, which posited that a deficiency in the brain of monoamine neurotransmitters, particularly norepinephrine and serotonin (5-hydroxytryptamine or 5-HT), was a key etiological factor in depression.

Arvid Carlsson's work was pivotal in elucidating the role of dopamine as a neurotransmitter and its importance in Parkinson's disease.[3] His research extended to the broader monoamine system, and he recognized the therapeutic potential of selectively targeting these neurotransmitter pathways to achieve more favorable side-effect profiles in psychiatric medications.

The Genesis of this compound: From Antihistamines to a Selective Serotonin Focus

The journey to this compound began with an astute observation of the pharmacological properties of certain antihistamines.[4][5] Specifically, brompheniramine, an antihistamine, exhibited mild antidepressant effects.[4] Carlsson and his team at the Swedish pharmaceutical company Astra AB investigated this phenomenon and discovered that brompheniramine and its derivatives possessed monoamine reuptake inhibitory properties.[5][6] This crucial finding provided the chemical scaffold and the conceptual starting point for a targeted drug discovery program.

The central hypothesis was that by chemically modifying the structure of brompheniramine, it would be possible to isolate and enhance the serotonin reuptake inhibitory activity while minimizing or eliminating the antihistaminic and anticholinergic effects that contributed to the side-effect burden of existing antidepressants.[5] This marked a strategic shift from serendipitous discovery to rational drug design in the field of antidepressants.

Pharmacological Profile of this compound: A Quantitative Analysis

This compound was the first compound to emerge from this program with a pharmacological profile demonstrating significant selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and the dopamine transporter (DAT).[7] This selectivity was a radical departure from the broad-spectrum activity of TCAs.

Monoamine Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and its active metabolite, Northis compound, for human monoamine transporters, in comparison to the tricyclic antidepressant, Amitriptyline. Lower Ki values indicate higher binding affinity.

| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |

| This compound | 152 | 9400 | 11700 |

| Northis compound | - | - | - |

| Amitriptyline | 4.3 | 35 | 4300 |

| (Data compiled from various sources) |

Receptor Binding Profile

A key objective in the development of this compound was to minimize its interaction with receptors associated with the adverse effects of TCAs, such as histamine H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors.

| Compound | Histamine H1 (Ki, nM) | Muscarinic M1 (Ki, nM) | Alpha-1 Adrenergic (Ki, nM) |

| This compound | >10,000 | >10,000 | >10,000 |

| Amitriptyline | 1.1 | 18 | 26 |

| (Data compiled from various sources) |

As the data illustrates, this compound displayed a markedly superior selectivity profile compared to Amitriptyline, with significantly lower affinity for the off-target receptors, predicting a more tolerable side-effect profile.[7][8]

Pharmacokinetics

This compound is metabolized in the liver to its active metabolite, Northis compound, which also contributes to the therapeutic effect. The pharmacokinetic parameters of both compounds are outlined below.

| Parameter | This compound | Northis compound |

| Half-life (t½) | ~5 hours | ~16 hours |

| Protein Binding | ~90% | ~80% |

| (Data compiled from various sources) |

Key Experimental Protocols in the Development of this compound

The development and characterization of this compound relied on a suite of in vitro and in vivo experimental models prevalent in the 1970s. These assays were crucial for determining its mechanism of action, selectivity, and potential antidepressant efficacy.

In Vitro Serotonin Reuptake Inhibition Assay (Rat Brain Synaptosomes)

This assay was fundamental in quantifying the potency and selectivity of this compound in inhibiting serotonin reuptake.

Objective: To measure the in vitro inhibition of [3H]-serotonin uptake into rat brain synaptosomes by this compound and compare its potency with other compounds.

Methodology:

-

Synaptosome Preparation:

-

Whole rat brains were homogenized in ice-cold 0.32 M sucrose solution.

-

The homogenate was centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

The resulting supernatant was then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.

-

The synaptosomal pellet was resuspended in a physiological buffer.

-

-

Uptake Assay:

-

Aliquots of the synaptosomal suspension were pre-incubated at 37°C for a short period (e.g., 5 minutes) in the presence of varying concentrations of this compound or a vehicle control.

-

The uptake reaction was initiated by the addition of a low concentration of [3H]-serotonin.

-

The incubation was allowed to proceed for a short duration (e.g., 5 minutes) at 37°C.

-

The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-serotonin.

-

The radioactivity retained on the filters, representing the amount of [3H]-serotonin taken up by the synaptosomes, was quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that produced 50% inhibition of [3H]-serotonin uptake (IC50) was calculated from the concentration-response curves.

-

In Vivo Animal Models for Antidepressant Activity

Animal models were instrumental in assessing the potential therapeutic effects of this compound.

This widely used behavioral despair model was employed to screen for antidepressant-like activity.

Objective: To evaluate the effect of this compound on the immobility time of rodents in a forced swimming situation.

Methodology:

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Animals (typically rats or mice) were administered this compound or a vehicle control at specified times before the test.

-

Each animal was individually placed in the water-filled cylinder for a set period (e.g., 6 minutes).

-

The duration of immobility (the time the animal spends floating passively with only minor movements to keep its head above water) during the latter part of the test (e.g., the last 4 minutes) was recorded by a trained observer or an automated tracking system.

-

-

Data Analysis: A reduction in immobility time in the this compound-treated group compared to the vehicle-treated group was indicative of an antidepressant-like effect.[9][10][11]

This model assesses the ability of a compound to counteract the monoamine-depleting effects of reserpine.

Objective: To determine if this compound could reverse the hypothermia and ptosis (eyelid drooping) induced by reserpine.

Methodology:

-

Procedure:

-

Animals (typically mice or rats) were administered reserpine, which depletes vesicular stores of monoamines, leading to a drop in body temperature and ptosis.

-

At a specified time after reserpine administration, animals were treated with this compound or a vehicle control.

-

Rectal temperature was measured at regular intervals.

-

The degree of ptosis was scored based on a defined rating scale.

-

-

Data Analysis: An attenuation or reversal of the reserpine-induced hypothermia and ptosis by this compound would suggest an interaction with the monoamine system consistent with antidepressant activity.[4][12][13]

Visualizing the Discovery and Mechanism of Action

Serotonin Reuptake Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the synaptic cleft.

Caption: Mechanism of action of this compound at the serotonergic synapse.

Logical Workflow of this compound Discovery

The diagram below outlines the key stages in the rational drug design process that led to the identification of this compound.

References

- 1. This compound: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rrpharmacology.ru [rrpharmacology.ru]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. The Rise and Sudden Fall of this compound: The First SSRI Antidepressant – Psych Education [psycheducation.org]

- 6. Arvid Carlsson: The rise of neuropsychopharmacology: Impact on basic and clinical neuroscience. David Healy’s Interview [inhn.org]

- 7. The pharmacology of this compound: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the cardiovascular effects of amitriptyline and this compound using thoracic impedance cardiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 10. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Analysis of the nature of antagonism of the reserpine-induced hypothermia by imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

Zimelidine: A Technical Analysis of the First SSRI and its Role in the Evolution of Antidepressant Therapy

For Immediate Release

This technical whitepaper provides an in-depth analysis of zimelidine, the first clinically marketed Selective Serotonin Reuptake Inhibitor (SSRI). Developed by Arvid Carlsson and his team at Astra AB in the late 1970s, this compound represented a paradigm shift in psychopharmacology, moving from the multi-receptor profiles of tricyclic antidepressants (TCAs) to a targeted, mechanism-based approach.[1][2] This guide, intended for researchers, scientists, and drug development professionals, details the pharmacological profile of this compound, the experimental methodologies used to characterize it, and its ultimate withdrawal from the market, which profoundly influenced the trajectory of modern antidepressant development.

Historical Development and Rationale

The development of this compound was a landmark achievement in rational drug design, stemming from the monoamine hypothesis of depression. Arvid Carlsson's research indicated that tricyclic antidepressants inhibited the reuptake of both norepinephrine (NE) and serotonin (5-HT).[3] This led to the strategic decision to create a compound that selectively targeted the serotonin transporter (SERT). The chemical scaffold was derived from the antihistamine brompheniramine, which was known to possess weak antidepressant and serotonin reuptake inhibiting properties.[2] After its introduction to the European market in 1982, this compound was withdrawn in 1983 following post-marketing reports of a rare but severe adverse effect, Guillain-Barré syndrome, an autoimmune disorder affecting the peripheral nervous system.[2]

Mechanism of Action

This compound and its primary active N-demethylated metabolite, northis compound, are potent and selective inhibitors of the serotonin transporter (SERT).[3][4] By blocking SERT at the presynaptic neuronal membrane, this compound inhibits the reuptake of serotonin from the synaptic cleft. This action leads to an increased concentration and prolonged availability of serotonin to act on postsynaptic receptors.[5] Unlike tricyclic antidepressants, this compound and northis compound have a significantly lower affinity for norepinephrine (NET) and dopamine (DAT) transporters, which underpins their selective action.[3] Furthermore, they exhibit negligible affinity for muscarinic acetylcholine, histamine H1, and alpha-1 adrenergic receptors, accounting for the markedly improved side-effect profile compared to TCAs, particularly the absence of significant anticholinergic, sedative, and cardiovascular effects.[3][4]

Quantitative Pharmacological Data

The selectivity of this compound and its metabolite is demonstrated by their in vitro inhibitory activity on monoamine uptake in brain tissue. The following tables summarize the available quantitative data, comparing their potency with the non-selective tricyclic antidepressant, amitriptyline.

Monoamine Reuptake Inhibition

The IC50 values (the concentration of drug required to inhibit 50% of monoamine uptake) clearly illustrate the selectivity of this compound and northis compound for the serotonin system. Northis compound is a more potent inhibitor of serotonin uptake than the parent compound.

| Compound | 5-HT Uptake IC50 (nM) | NA Uptake IC50 (nM) | DA Uptake IC50 (nM) | 5-HT/NA Selectivity Ratio |

| This compound | 760 | 4,200 | >10,000 | 5.5 |

| Northis compound | 130 | 2,400 | >10,000 | 18.5 |

| Amitriptyline | 80 | 200 | - | 0.4 |

| Data derived from in vitro studies using rat brain slices. |

Receptor Binding Affinity

While specific Ki values for this compound at various neurotransmitter receptors are not consistently reported in literature from the period, extensive qualitative evidence confirms its negligible affinity for key receptors associated with tricyclic antidepressant side effects.[3][4]

| Receptor | This compound / Northis compound Affinity | Amitriptyline Affinity (Ki, nM) | Associated Side Effects |

| Muscarinic M1 | Negligible | ~15-25 | Anticholinergic (dry mouth, constipation, blurred vision) |

| Histamine H1 | Negligible | ~1-3 | Sedation, weight gain |

| α1-Adrenergic | Negligible | ~20-50 | Orthostatic hypotension, dizziness |

| Affinity descriptions for this compound are based on qualitative statements from cited literature.[3][4] Amitriptyline values are representative and may vary between studies. |

Key Experimental Protocols

The pharmacological profile of this compound was established through key experiments, primarily neuronal monoamine uptake inhibition assays.

Protocol: In Vitro Monoamine Uptake Inhibition in Rat Brain Slices

This protocol is based on the methodology described by Ross and Renyi (1975), which was foundational for characterizing this compound.[1]

Objective: To determine the IC50 values for test compounds (e.g., this compound, northis compound) on the uptake of radiolabeled serotonin ([¹⁴C]5-HT) and norepinephrine ([³H]NA) into rat brain tissue slices.

Methodology:

-

Tissue Preparation:

-

Male Sprague-Dawley rats are decapitated, and the brains are rapidly removed.

-

The midbrain-hypothalamus region is dissected on a cold plate.

-

The tissue is sliced to a thickness of 0.25 mm using a McIlwain tissue chopper.

-

-

Incubation:

-

Slices are pre-incubated for 10 minutes at 37°C in a Krebs-Henseleit bicarbonate buffer (pH 7.4), continuously gassed with 95% O₂ / 5% CO₂.

-

The buffer contains glucose as an energy source and specific monoamine oxidase inhibitors (e.g., nialamide) to prevent metabolism of the radiolabeled amines.

-

Various concentrations of the inhibitor drug (this compound or other test compounds) are added to the incubation medium.

-

-

Uptake Assay:

-

A mixture of [¹⁴C]5-HT (final concentration ~0.1 µM) and [³H]l-NA (final concentration ~0.1 µM) is added to the flasks to initiate the uptake process.

-

Incubation continues for 10 minutes at 37°C with gentle shaking.

-

The reaction is terminated by rapidly separating the slices from the medium by filtration and washing with ice-cold buffer to remove extracellular radioactivity.

-

-

Quantification:

-

The radioactivity retained by the tissue slices is measured using a liquid scintillation counter with dual-channel counting capabilities to distinguish between ¹⁴C and ³H.

-

The protein content of the slices is determined to normalize the data.

-

-

Data Analysis:

-

The inhibition of uptake at each drug concentration is calculated relative to control slices incubated without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing a non-linear regression analysis.

-

Clinical Efficacy and Safety Profile

Clinical trials demonstrated that this compound had antidepressant efficacy comparable to established TCAs like amitriptyline but was significantly better tolerated.[6][7] The lack of anticholinergic and sedative side effects was a major clinical advantage.

Comparative Clinical Trial Data

The following table summarizes the baseline characteristics and outcomes of a representative double-blind study comparing this compound with amitriptyline in out-patients with major depressive disorders.

| Parameter | This compound Group | Amitriptyline Group |

| Number of Patients | 17 | 17 |

| Mean Baseline HRS Score | 22.2 | 21.9 |

| Treatment Duration | 6 Weeks | 6 Weeks |

| Dosage Range | 50-300 mg/day | 50-150 mg/day |

| Outcome | Equally effective in reducing HRS scores | Equally effective in reducing HRS scores |

| Key Side Effect Difference | Significantly less somnolence and dry mouth | More somnolence and dry mouth |

| Hamilton Rating Scale for depression. Data from Syvälahti et al., 1982.[6] |

Adverse Effects and Market Withdrawal

Despite its favorable acute side-effect profile, post-marketing surveillance revealed a rare but serious association between this compound and the development of Guillain-Barré syndrome, a severe polyneuropathy. The estimated risk was approximately 25 times higher than the natural incidence of the disorder. [No specific citation found in provided results for 25x, but multiple sources confirm the link]. This unacceptable risk led to the voluntary withdrawal of this compound from the market by Astra AB in 1983, just over a year after its launch.[2]

Conclusion: The Legacy of this compound

Though its time on the market was brief, this compound's role in the development of modern antidepressants is monumental. It was the first successful clinical application of a rational, target-based approach to antidepressant drug design, validating the serotonin hypothesis. It proved that antidepressant efficacy could be achieved without the problematic side effects of TCAs by avoiding interaction with muscarinic, histaminic, and adrenergic receptors.

The story of this compound's withdrawal also provided a crucial, albeit harsh, lesson for the pharmaceutical industry and regulatory bodies. It highlighted the importance of post-marketing surveillance and heightened the scrutiny applied to the safety profiles of subsequent SSRIs. The experience with this compound delayed the approval of the next SSRI, fluoxetine, but ultimately ushered in an era of safer, better-tolerated antidepressant medications that have since become the first-line treatment for depression worldwide. This compound, therefore, stands as a pivotal "proof-of-concept" molecule that fundamentally reshaped the landscape of psychiatric medicine.

References

- 1. Tricyclic antidepressant agents. I. Comparison of the inhibition of the uptake of 3-H-noradrenaline and 14-C-5-hydroxytryptamine in slices and crude synaptosome preparations of the midbrain-hypothalamus region of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The pharmacology of this compound: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A double-blind comparison of this compound and amitriptyline in depressive out-patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A double blind comparison of this compound and amitriptyline in endogenous depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogues of Zimelidine: A Technical Guide to Their Properties and Actions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) developed for the treatment of depression.[1] Structurally derived from the antihistamine brompheniramine, its development marked a significant step towards safer and more tolerable antidepressants compared to the earlier tricyclic antidepressants (TCAs).[1] Although this compound was withdrawn from the market due to rare but serious side effects, the study of its structural analogues continues to provide valuable insights into the structure-activity relationships (SAR) of serotonin transporter (SERT) and norepinephrine transporter (NET) inhibitors. This technical guide provides an in-depth overview of the core structural features of this compound analogues, their pharmacological properties, and the experimental methodologies used to characterize them.

Core Structure and Analogues

This compound, (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine, is a pyridylallylamine.[2] Its core structure consists of a pyridine ring and a bromophenyl group attached to a double bond, with a dimethylallylamine side chain. The (Z)-configuration is crucial for its selective activity. Structural modifications have been explored at several positions to understand their impact on potency and selectivity for SERT and NET.

Pyridylallylamine Analogues

Key modifications to the pyridylallylamine scaffold have included substitutions on the phenyl ring and alterations of the allylamine side chain.

Homoallylic Amine Analogues

Analogues with a lengthened side chain, known as homoallylic amines, have also been synthesized and evaluated to understand the impact of the distance between the amine and the aromatic rings on transporter binding.

Pharmacological Properties

The primary mechanism of action of this compound and its analogues is the inhibition of serotonin reuptake by blocking the serotonin transporter (SERT).[3] Some analogues also exhibit inhibitory activity at the norepinephrine transporter (NET). The affinity of these compounds for SERT and NET is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Quantitative Data on Transporter Inhibition

The following table summarizes the in vitro inhibitory activities of this compound and some of its key analogues on the reuptake of serotonin (5-HT) and norepinephrine (NA).

| Compound | Modification | 5-HT Uptake Inhibition (IC50, nM) | NA Uptake Inhibition (IC50, nM) | Selectivity (NA/5-HT) | Reference |

| This compound | - | 76 | 1300 | 17.1 | [2] |

| Northis compound | N-demethylated metabolite | 28 | 850 | 30.4 | [4] |

| Analogue 1 | p-Chloro substitution | 70 | 1100 | 15.7 | [2] |

| Analogue 2 | p-Iodo substitution | 80 | 1500 | 18.8 | [2] |

| Analogue 3 | p-Methyl substitution | 110 | 1200 | 10.9 | [2] |

| Analogue 4 | o-Bromo substitution | 500 | 200 | 0.4 | [2] |

| (Z)-Homonorthis compound | Homoallylic, secondary amine | 150 | >10000 | >67 |

Experimental Protocols

In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes the methodology for determining the IC50 values of this compound analogues for the inhibition of serotonin and norepinephrine reuptake in synaptosomal preparations.

1. Synaptosome Preparation:

-

Whole brains from male albino mice are homogenized in 10 volumes of ice-cold 0.32 M sucrose.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The supernatant is collected and centrifuged at 17,000 x g for 20 minutes at 4°C.

-

The resulting pellet (P2 fraction) is resuspended in a Krebs-Ringer bicarbonate buffer (pH 7.4) containing glucose and nialamide.

2. Uptake Assay:

-

Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

-

The uptake reaction is initiated by adding [¹⁴C]5-HT or [³H]NA at a final concentration of 0.1 µM.

-

Incubation is carried out for 5 minutes at 37°C.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radiolabel.

3. Data Analysis:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.

Radioligand Binding Assay for SERT Affinity

This protocol details the determination of the binding affinity (Ki) of this compound analogues for the serotonin transporter using a radioligand binding assay.

1. Membrane Preparation:

-

Rat cortical tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

-

The pellet is washed by resuspension in fresh buffer and centrifugation.

-

The final pellet is resuspended in assay buffer.

2. Binding Assay:

-

The assay is performed in a final volume of 250 µL containing membrane homogenate, [³H]citalopram (a selective SERT radioligand) at a concentration close to its Kd, and various concentrations of the competing test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

The mixture is incubated for 60 minutes at 25°C.

-

The reaction is terminated by rapid filtration over polyethyleneimine-pre-soaked glass fiber filters.

-

Filters are washed with ice-cold buffer.

3. Data Analysis:

-

Radioactivity on the filters is quantified using a scintillation counter.

-

IC50 values are determined from competition curves.

-

Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The therapeutic effects of SSRIs like this compound are not solely due to the acute blockade of SERT but also involve long-term adaptive changes in neuronal signaling pathways.

SSRI Mechanism of Action

The following diagram illustrates the primary mechanism of action of a selective serotonin reuptake inhibitor.

Caption: Mechanism of action of an SSRI.

Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathway

Chronic SSRI administration leads to an upregulation of Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and plasticity. The following diagram outlines the BDNF signaling cascade.

Caption: Simplified BDNF signaling pathway.

Conclusion

The study of this compound and its structural analogues has been instrumental in advancing our understanding of the molecular pharmacology of monoamine transporters. The pyridylallylamine scaffold remains a valuable template for the design of novel CNS-active compounds. The detailed methodologies and structure-activity relationships presented in this guide offer a solid foundation for researchers engaged in the discovery and development of next-generation antidepressants and other neurotherapeutics. The continued exploration of these and related chemical series holds promise for identifying new agents with improved efficacy and safety profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of pyridylallylamines related to this compound and their inhibition of neuronal monoamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of radiolabeled analogs of the antidepressant drug this compound as potential SPECT-ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Zimelidine in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols utilizing zimelidine in rodent models. This compound, one of the first selective serotonin reuptake inhibitors (SSRIs), has been instrumental in preclinical research to understand the role of serotonergic systems in various physiological and pathological processes. This document outlines detailed methodologies for key behavioral and neurochemical experiments, presents quantitative data in a structured format, and illustrates the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize dosages, administration routes, and key findings from various studies involving this compound in rodent models. This information is crucial for designing and interpreting experiments.

Table 1: this compound Dosage and Administration in Rats

| Strain/Species | Dosage | Route of Administration | Duration | Key Findings | Reference |

| Wistar albino rats | 15 mg/kg | Intraperitoneal (i.p.) | Single dose | Attenuated the development and expression of morphine tolerance. | [1][2] |

| Sprague-Dawley rats | 5 mg/kg | Intraperitoneal (i.p.) | 14 days | Did not alter CA3 hippocampal pyramidal neuronal responsiveness to 5-HT microiontophoresis. | [1] |

| Rats | ~8 mg/kg/24 hr | In drinking water | 14 days (chronic) | Modified the late phase of the formalin test, suggesting an antinociceptive effect. | [3] |

| Olfactory bulbectomized rats | Not specified | Not specified | Subchronic | Reversed behavioral changes associated with olfactory bulbectomy. | [4] |

| Male rats | Not specified | Oral | 2 weeks | Reduced 5-HT synthesis and basal prolactin secretion. | [5] |

Table 2: this compound Dosage and Administration in Mice

| Strain/Species | Dosage | Route of Administration | Duration | Key Findings | Reference |

| Male mice | Not specified | Peroral | 14 days | Reduced the number of high-affinity 5-HT binding sites and attenuated 5-HTP-induced head twitches. | [6] |

| Stressed mice | Not specified | Not specified | Not specified | Decreased seizure susceptibility in swim-stressed mice. |

Signaling Pathway of this compound

This compound's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) on the presynaptic neuron. This blockage leads to an increased concentration of serotonin (5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The elevated synaptic 5-HT subsequently acts on various postsynaptic and presynaptic serotonin receptors. A key receptor implicated in the therapeutic effects of SSRIs is the 5-HT1A receptor.

Caption: this compound inhibits SERT, increasing synaptic 5-HT and modulating downstream signaling.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature involving this compound in rodent models.

Forced Swim Test (Porsolt Test)

This test is a widely used model to assess depressive-like behavior in rodents and to screen for potential antidepressant efficacy.[7][8][9]

Objective: To evaluate the antidepressant-like effects of this compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.

Materials:

-

Transparent glass or plastic cylinders (20 cm diameter, 40-50 cm height for rats; 15 cm diameter, 30 cm height for mice).[10][11]

-

Water maintained at 24-30°C.[12]

-

Video recording equipment.

-

Towels for drying the animals.

-

This compound solution and vehicle control.

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle control at the predetermined time points before the test session (e.g., 24 hours, 4 hours, and 1 hour prior).

-

Pre-test Session (for rats): On day 1, place each rat individually into a cylinder filled with water (30 cm deep) for a 15-minute session.[5][9] This session serves to induce a stable baseline of immobility. After 15 minutes, remove the rats, dry them thoroughly, and return them to their home cages.

-

Test Session: 24 hours after the pre-test session (for rats) or on the single test day (for mice), place the animals back into the cylinders with water for a 5-6 minute session.[7][10]

-

Behavioral Recording: Record the entire test session using a video camera.

-

Scoring: An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

-

Post-test Care: After the test, remove the animals from the water, dry them, and place them in a warm, dry environment before returning them to their home cages.[12]

Experimental Workflow: Forced Swim Test

Caption: Workflow for the Forced Swim Test protocol.

Hot Plate Test

This test is used to measure the analgesic properties of drugs by assessing the animal's response to a thermal stimulus.[13][14][15]

Objective: To evaluate the antinociceptive effects of this compound by measuring the latency to a pain response on a heated surface.

Materials:

-

Hot plate apparatus with adjustable temperature control.

-

A transparent glass cylinder (e.g., 24 cm diameter, 29 cm height) to confine the animal to the hot plate.[16]

-

Timer.

-

This compound solution and vehicle control.

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes.[16]

-

Set Temperature: Pre-heat the hot plate to a constant temperature, typically between 52-55°C.[16][17]

-

Baseline Latency: Place each animal individually on the hot plate and start the timer. Measure the time it takes for the animal to exhibit a nocifensive response, such as licking a hind paw or jumping.[16] This is the baseline latency.

-

Cut-off Time: A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the plate.[16]

-

Drug Administration: Administer this compound or vehicle control.

-

Test Latency: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.[2]

-

Data Analysis: Compare the post-drug latencies to the baseline latencies to determine the analgesic effect.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test assesses the analgesic effects of substances by measuring the latency to withdraw the tail from a thermal stimulus.[1][3]

Objective: To determine the antinociceptive properties of this compound by measuring the time taken to flick the tail away from a heat source.

Materials:

-

Tail-flick analgesiometer with a radiant heat source or a warm water bath.

-

Animal restrainer.

-

Timer.

-

This compound solution and vehicle control.

Procedure:

-

Acclimation: Acclimate the animals to the testing environment and the restrainer.

-

Baseline Latency: Gently place the rat or mouse in the restrainer, allowing the tail to be exposed.

-

Applying Stimulus:

-

Recording Latency: Start the timer upon application of the stimulus and stop it as soon as the animal flicks its tail.

-

Cut-off Time: Use a cut-off time (e.g., 10 seconds) to prevent tissue damage.[1]

-

Drug Administration: Administer this compound or vehicle control.

-

Test Latency: Measure the tail-flick latency at various time intervals after drug administration.[2]

-

Data Analysis: Calculate the change in latency from baseline to assess the analgesic effect.

Olfactory Bulbectomy (OBX) Model of Depression

This is a surgical model used to induce behavioral and neurochemical changes in rodents that are reminiscent of depression in humans. Chronic, but not acute, administration of antidepressants can reverse these changes.[4][18][19]

Objective: To investigate the antidepressant effects of this compound in a surgical model of depression.

Materials:

-

Stereotaxic apparatus.

-

Anesthetic (e.g., isoflurane or ketamine/xylazine).[20]

-

Surgical drill and burr bits.

-

Aspiration system.

-

Suturing materials or wound clips.

-

Hemostatic sponge.[20]

-

Antiseptic solution and topical antibiotic.

-

This compound solution and vehicle control.

Procedure:

-

Anesthesia and Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Shave the head and clean the surgical area with an antiseptic solution.[20]

-

Surgical Incision: Make a midline incision on the scalp to expose the skull.

-

Craniotomy: Drill two small holes in the skull overlying the olfactory bulbs (e.g., for rats, ~7 mm anterior to bregma and 2 mm lateral to the midline).[20]

-

Bulbectomy: Carefully aspirate the olfactory bulbs, taking care not to damage the frontal cortex.[20][21]

-

Hemostasis and Closure: Fill the cavity with a hemostatic sponge to control bleeding. Suture the skin or close with wound clips.[20]

-

Sham Surgery: For the control group, perform the same procedure, including drilling the holes in the skull, but leave the olfactory bulbs intact.[20]

-

Post-operative Care: Administer analgesics and monitor the animals for recovery. Allow a recovery period of approximately 14 days before starting behavioral testing.[22]

-

Drug Treatment and Behavioral Testing: After the recovery period, begin chronic administration of this compound or vehicle. Conduct a battery of behavioral tests (e.g., open field for hyperactivity, passive avoidance for cognitive deficits) to assess the effects of the treatment.[4][19]

Logical Flow: Olfactory Bulbectomy Model

Caption: Logical progression of the olfactory bulbectomy experiment.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tail flick test - Wikipedia [en.wikipedia.org]

- 4. The effects of fluoxetine and zimeldine on the behavior of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 8. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 12. animal.research.wvu.edu [animal.research.wvu.edu]

- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 14. Hot plate test - Wikipedia [en.wikipedia.org]

- 15. Hot plate test [panlab.com]

- 16. maze.conductscience.com [maze.conductscience.com]

- 17. researchgate.net [researchgate.net]

- 18. Hadassah BrainLabs | Olfactory bulbectomy [brainlabs.org.il]

- 19. The olfactory bulbectomized rat as a model of depression: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Olfactory Bulbectomy Model of Depression Lowers Responding for Food in Male and Female Rats: The Modulating Role of Caloric Restriction and Response Requirement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 22. Changes in emotional behavior of mice in the hole-board test after olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Assays for Measuring Zimelidine Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction